molecular formula C36H47NO20 B12103150 CarbaMicacid,[2-[[2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranosyl]oxy]ethyl]-,phenylMethylester(9CI)

CarbaMicacid,[2-[[2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranosyl]oxy]ethyl]-,phenylMethylester(9CI)

Cat. No.: B12103150
M. Wt: 813.8 g/mol
InChI Key: HZQIDUPXRVLJOT-UHFFFAOYSA-N
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Description

Carbamic acid, [2-[[2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranosyl]oxy]ethyl]-, phenylmethyl ester (9CI) is a complex organic compound It is characterized by its intricate structure, which includes multiple acetylated glucopyranosyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the acetylation of glucopyranosyl groups. The process includes:

    Acetylation of Glucopyranosyl Groups: The glucopyranosyl groups are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Formation of the Carbamic Acid Ester: The acetylated glucopyranosyl groups are then reacted with phenylmethyl chloroformate to form the carbamic acid ester.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethyl ester group.

    Reduction: Reduction reactions can occur at the carbamic acid ester group, potentially leading to the formation of amines.

    Substitution: Substitution reactions can take place at the acetylated glucopyranosyl groups, where acetyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.

    Medicine: Its potential pharmacological properties make it a candidate for drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The acetylated glucopyranosyl groups can interact with enzymes and receptors, potentially inhibiting or activating their functions. The phenylmethyl ester group can also play a role in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl Chloride
  • 2,3,4,6-Tetra-O-benzyl-D-glucopyranose

Uniqueness

The uniqueness of Carbamic acid, [2-[[2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranosyl]oxy]ethyl]-, phenylmethyl ester (9CI) lies in its specific combination of acetylated glucopyranosyl groups and the phenylmethyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C36H47NO20

Molecular Weight

813.8 g/mol

IUPAC Name

[4,5-diacetyloxy-6-[2-(phenylmethoxycarbonylamino)ethoxy]-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C36H47NO20/c1-18(38)47-16-26-28(50-20(3)40)30(51-21(4)41)33(54-24(7)44)35(56-26)57-29-27(17-48-19(2)39)55-34(32(53-23(6)43)31(29)52-22(5)42)46-14-13-37-36(45)49-15-25-11-9-8-10-12-25/h8-12,26-35H,13-17H2,1-7H3,(H,37,45)

InChI Key

HZQIDUPXRVLJOT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCCNC(=O)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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